molecular formula C12H9ClFNOS B3488504 5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B3488504
M. Wt: 269.72 g/mol
InChI Key: WGEAWYYKHSWSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chloro group at the 5-position of the thiophene ring, a fluoro group at the 5-position of the phenyl ring, and a carboxamide group linking the thiophene and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Formation of the Carboxamide Linkage: The carboxamide group can be introduced by reacting the chlorinated thiophene with an amine derivative of the desired phenyl ring, in this case, 5-fluoro-2-methylaniline, under appropriate conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation to sulfoxides.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s thiophene core makes it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-fluoro-2-methylphenyl)-2-thiophenesulfonamide
  • 5-chloro-N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxylic acid

Uniqueness

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of selective enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c1-7-2-3-8(14)6-9(7)15-12(16)10-4-5-11(13)17-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEAWYYKHSWSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 6
5-chloro-N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.